molecular formula C8H10BrN3 B581670 5-Amino-3-bromo-2-(cyclopropylamino)pyridine CAS No. 1365272-52-1

5-Amino-3-bromo-2-(cyclopropylamino)pyridine

Cat. No.: B581670
CAS No.: 1365272-52-1
M. Wt: 228.093
InChI Key: FQXGHUMKVVFPED-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-(cyclopropylamino)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino, bromo, and cyclopropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-2-(cyclopropylamino)pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-(cyclopropylamino)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino and cyclopropylamino groups can participate in redox reactions.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups on the pyridine ring.

Scientific Research Applications

5-Amino-3-bromo-2-(cyclopropylamino)pyridine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.

    Biological Research: It can be used as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-(cyclopropylamino)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-bromo-2-(cyclopropylamino)pyridine is unique due to the presence of the cyclopropylamino group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

3-bromo-2-N-cyclopropylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-7-3-5(10)4-11-8(7)12-6-1-2-6/h3-4,6H,1-2,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXGHUMKVVFPED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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